5-Methylbenzo[b]thiophen-2-amine
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Overview
Description
5-Methylbenzo[b]thiophen-2-amine is a heterocyclic compound that features a thiophene ring fused with a benzene ring and an amine group at the 2-position. This compound is part of the broader class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[b]thiophen-2-amine typically involves the cyclization of appropriate precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Methylbenzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the methyl and amine groups.
2-Aminothiophene: Lacks the benzene ring and methyl group.
5-Methylthiophene: Lacks the benzene ring and amine group
Uniqueness: 5-Methylbenzo[b]thiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the amine group at the 2-position makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9NS |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
5-methyl-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H9NS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,10H2,1H3 |
InChI Key |
JMWIBCNZKXPDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)N |
Origin of Product |
United States |
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